![molecular formula C17H16ClN5O4 B12797007 3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo- CAS No. 83748-28-1](/img/structure/B12797007.png)
3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE is a complex organic compound with a molecular formula of C17H16ClN5O4 and a molecular weight of 389.79 g/mol This compound is notable for its unique structure, which includes a butyl group, a chloronitrophenyl azo group, and a dihydroxy-methyl-oxonicotinonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-chloro-2-nitroaniline to form the corresponding diazonium salt. This is achieved by treating 4-chloro-2-nitroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile under basic conditions to form the azo compound. This step requires careful control of pH and temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes:
Large-scale Diazotization: Using industrial-grade reagents and equipment to handle the diazotization reaction efficiently.
Automated Coupling: Employing automated systems to control the coupling reaction, ensuring consistent quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of 1-butyl-5-[(4-chloro-2-aminophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,2-dihydro-6-oxo-4-methyl-2-oxonicotinonitrile.
Wissenschaftliche Forschungsanwendungen
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts vivid colors.
Wirkmechanismus
The mechanism by which 1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Chemical Reactivity: The azo group can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-BUTYL-5-[(4-CHLORO-2-AMINOPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE: A reduced form of the compound with an amino group instead of a nitro group.
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-OXO-4-METHYL-2-OXONICOTINONITRILE: An oxidized form with a carbonyl group instead of a hydroxyl group.
Uniqueness
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both an azo group and a nitro group makes it particularly interesting for research in various fields.
Eigenschaften
CAS-Nummer |
83748-28-1 |
|---|---|
Molekularformel |
C17H16ClN5O4 |
Molekulargewicht |
389.8 g/mol |
IUPAC-Name |
1-butyl-5-[(4-chloro-2-nitrophenyl)diazenyl]-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H16ClN5O4/c1-3-4-7-22-16(24)12(9-19)10(2)15(17(22)25)21-20-13-6-5-11(18)8-14(13)23(26)27/h5-6,8,24H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
GCEKBFALPSNSRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12796926.png)


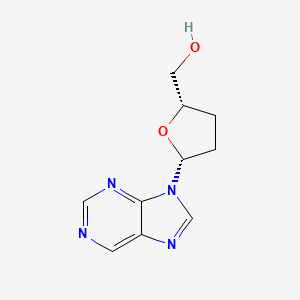
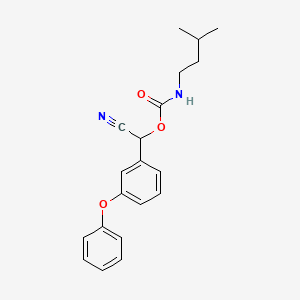


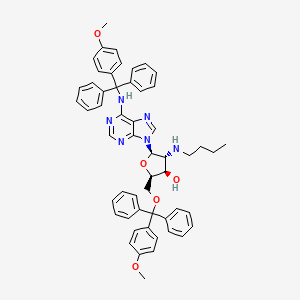
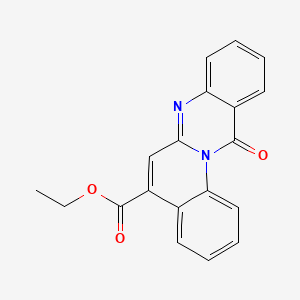
![1-(2-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12796997.png)

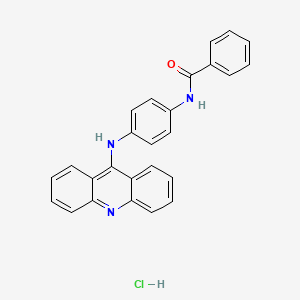
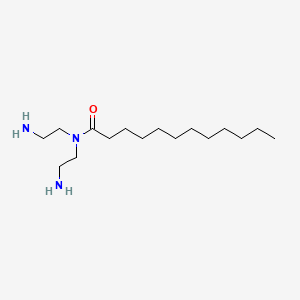
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
